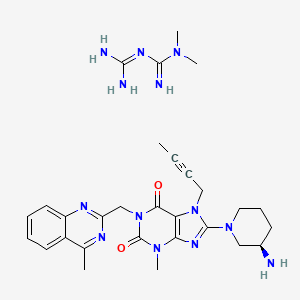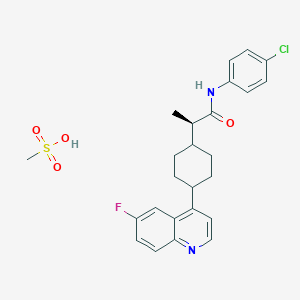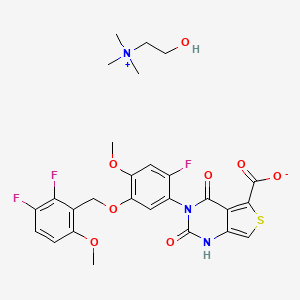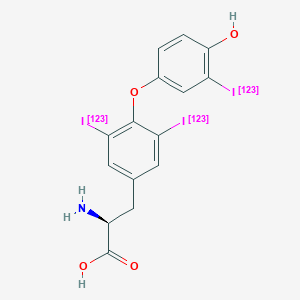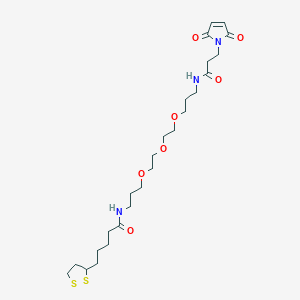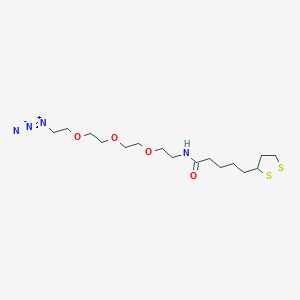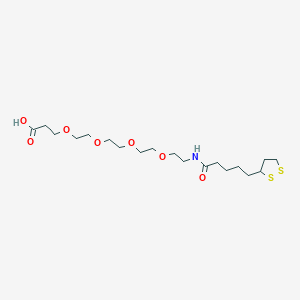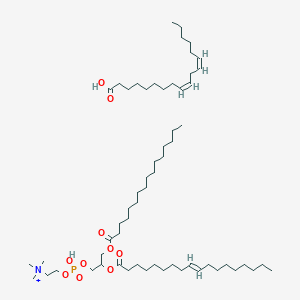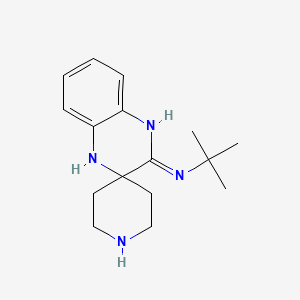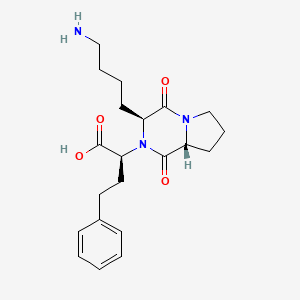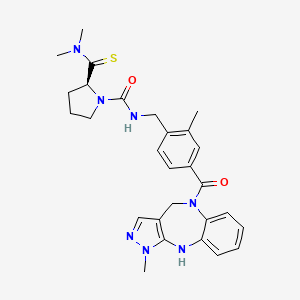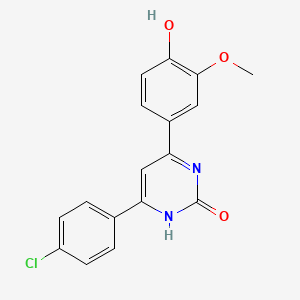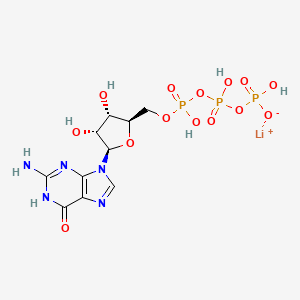![molecular formula C17H16FN3O4S2 B608659 N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide CAS No. 1941211-99-9](/img/structure/B608659.png)
N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, which is a type of heterocyclic compound, a thiophene group, which is a sulfur-containing ring, and a sulfonamide group, which is a common feature in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoquinoline group might be introduced using a method similar to the Pomeranz-Fritsch reaction . The thiophene group could be formed using a Paal-Knorr synthesis or similar method . The sulfonamide group could be introduced using a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large number of atoms. The isoquinoline and thiophene groups are both aromatic, meaning they have a ring structure with alternating single and double bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could undergo electrophilic substitution reactions, and the sulfonamide group could undergo hydrolysis .Applications De Recherche Scientifique
Molecular Structure and Synthesis
Molecular Conformation and Intramolecular Interactions : Isoquinoline derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride show intriguing molecular conformations, with intramolecular hydrogen bonding playing a significant role in their structure. These interactions influence the molecular conformation, particularly in the presence of various substituents, as observed in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthetic Methods : Efficient synthetic methods for creating fluorinated isoquinolines, such as those involving intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, are crucial for producing compounds with varying properties and potential applications. These methods result in high yields of fluoroisoquinoline derivatives, highlighting the versatility of this chemical framework (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Antimicrobial Research
Antimicrobial Potency : Synthesis of fluoroquinolone-based thiazolidinones, structurally related to the compound , has shown antimicrobial properties. These compounds, including various phenylpiperazine derivatives, have been tested for antibacterial and antifungal activities, offering potential applications in addressing microbial resistance (Patel & Patel, 2010).
Quinolone Derivatives as Antimicrobials : Optically active quinolone derivatives have been synthesized and evaluated for their antimicrobial efficacy. These studies provide insights into the structural requirements for antimicrobial potency, which is relevant for similar compounds like N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (Uno, Iuch, Kawahata, & Tsukamoto, 1987).
Biochemical and Pharmacological Applications
Fluorescence Studies for Biochemical Applications : Novel fluorophores based on isoquinoline structures have been synthesized and studied for their fluorescence properties in different solvents. These studies are crucial for understanding how structural modifications, like those in the compound , can impact fluorescence properties, potentially applicable in biochemical assays (Singh & Singh, 2007).
Inhibitory Properties in Biological Systems : Studies on isoquinoline sulfonamides reveal their inhibitory effects on enzymes such as protein kinase C. Understanding these interactions is vital for exploring the biochemical pathways influenced by similar compounds and their potential therapeutic applications (Juszczak & Russell, 1989).
Orientations Futures
Propriétés
IUPAC Name |
N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11-12,20,22H,4,6,9H2/t11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFRFRNTTXHFA-JHJMLUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=CC4C(=CC=NC4=O)C=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=C(S2)S(=O)(=O)NC3=CC4C(=CC=NC4=O)C=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



